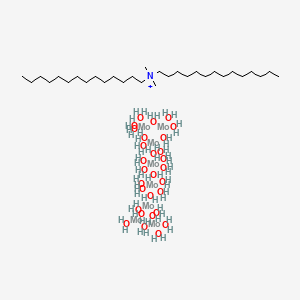
dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate is a complex chemical compound that combines the properties of quaternary ammonium compounds and molybdenum-based compounds. This compound is notable for its unique structure, which includes a molybdenum core surrounded by organic ligands and water molecules. The presence of molybdenum gives it distinctive chemical and physical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate typically involves the reaction of molybdenum precursors with quaternary ammonium salts. One common method is the reaction of molybdenum trioxide with dimethyl-di(tetradecyl)azanium chloride in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The resulting product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product. Industrial production also focuses on minimizing waste and environmental impact through the use of green chemistry principles .
化学反应分析
Types of Reactions
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate undergoes various chemical reactions, including:
Oxidation: The molybdenum center can undergo oxidation reactions, forming higher oxidation state species.
Reduction: The compound can be reduced to lower oxidation state molybdenum species.
Substitution: The organic ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of suitable catalysts
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) species, while reduction can produce molybdenum(III) or molybdenum(IV) species. Substitution reactions can result in the formation of new quaternary ammonium molybdenum complexes .
科学研究应用
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate has a wide range of scientific research applications:
作用机制
The mechanism of action of dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate involves several pathways:
Catalytic Activity: The molybdenum center acts as a catalyst, facilitating various chemical reactions by providing an active site for substrate binding and transformation.
Antimicrobial Activity: The quaternary ammonium groups disrupt microbial cell membranes, leading to cell lysis and death.
Lubrication: The compound forms a protective film on surfaces, reducing friction and wear.
相似化合物的比较
Similar Compounds
Dimethyldioctadecylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Molybdenum disulfide: A molybdenum-based compound used as a lubricant and catalyst.
Tetradecyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties.
Uniqueness
Dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate is unique due to its combination of quaternary ammonium and molybdenum-based properties. This dual functionality allows it to serve multiple roles in various applications, from catalysis to antimicrobial activity and lubrication .
属性
CAS 编号 |
117342-25-3 |
|---|---|
分子式 |
C30H122Mo8NO29+ |
分子量 |
1728.884 |
IUPAC 名称 |
dimethyl-di(tetradecyl)azanium;molybdenum;nonacosahydrate |
InChI |
InChI=1S/C30H64N.8Mo.29H2O/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h5-30H2,1-4H3;;;;;;;;;29*1H2/q+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI 键 |
JPBRYOZODMONPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


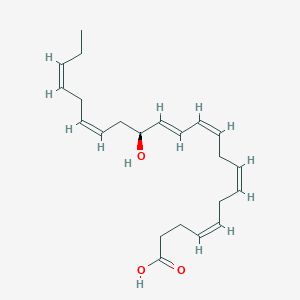

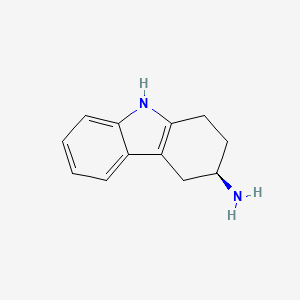
![Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui](/img/structure/B569571.png)
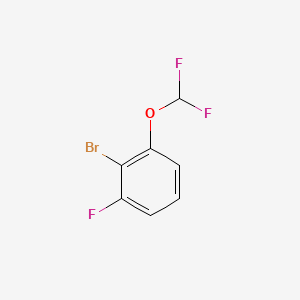
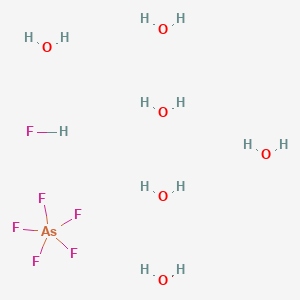
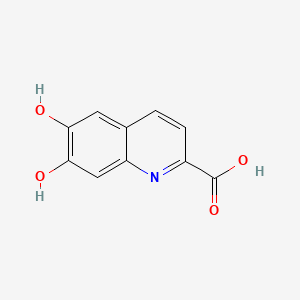
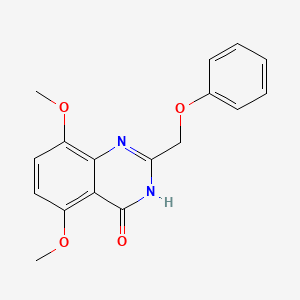
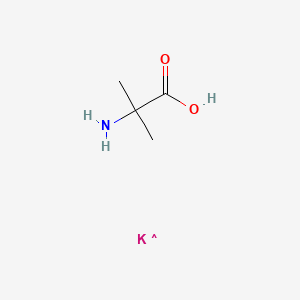
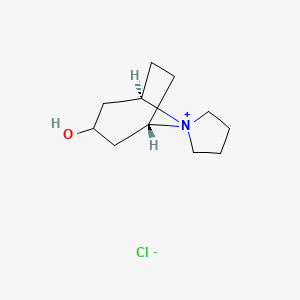
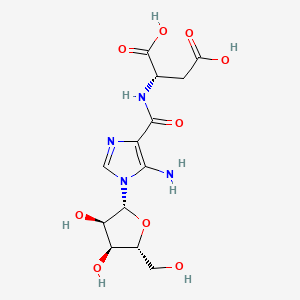
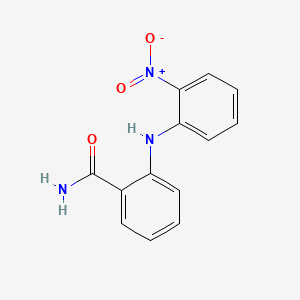
![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)
